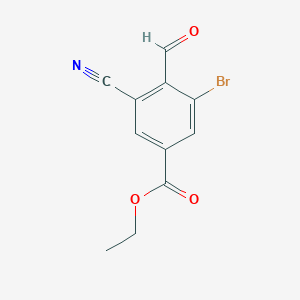

Ethyl 3-bromo-5-cyano-4-formylbenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-cyano-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)9(6-14)10(12)4-7/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDSLZWLIRFKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Reactions

Halogenation reactions, such as bromination, are crucial for introducing bromine atoms into the molecule. These reactions can be performed using bromine in the presence of a solvent like acetic acid, as seen in the synthesis of Ethyl 2-bromo-4-cyano-5-hydroxybenzoate.

Cyanation Reactions

Cyanation reactions involve the introduction of a cyano group into the molecule. This can be achieved through various methods, including the use of cyanide salts in the presence of a catalyst.

Formylation Reactions

Formylation reactions are used to introduce a formyl group. These reactions often involve the oxidation of a hydroxymethyl group to a formyl group, as seen in the synthesis of 5-bromo-3-formylbenzoic acid.

Data Tables for Related Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method |

|---|---|---|---|---|

| Ethyl 2-bromo-4-cyano-5-hydroxybenzoate | 1807079-30-6 | C10H8BrNO3 | 270.08 | Bromination of ethyl 4-cyano-5-hydroxybenzoate |

| 5-(3-Cyanophenyl)-3-formylbenzoic acid | - | - | - | Oxidation and Suzuki coupling |

Research Findings and Applications

Compounds with similar functional groups are used in organic synthesis for the preparation of complex molecules and in medicinal chemistry for drug development. Their reactivity makes them suitable for various chemical transformations, including substitution and addition reactions.

Chemical Reactions Analysis

Ethyl 3-bromo-5-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. Common reagents used in these reactions include bromine, cyanide salts, formylating agents, reducing agents, and oxidizing agents. .

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-formylbenzoate is valuable in scientific research due to its versatility in organic synthesis. It is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The compound’s unique functional groups make it suitable for creating complex molecular structures with potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-4-formylbenzoate involves its reactivity with various chemical reagents to form new compounds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in pharmaceutical applications, the compound may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Methyl 3-Bromo-5-Cyano-4-Formylbenzoate

- Molecular Formula: C₁₀H₆BrNO₃ ().

- Molecular Weight : 268.06 g/mol.

- Key Differences: The ethyl ester’s longer alkyl chain (C₂H₅ vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance. Applications: Methyl derivatives are often used as intermediates in pharmaceutical synthesis, but their ethyl counterparts may offer improved metabolic stability in drug design .

Ethyl 3-Bromo-5-Cyano-4-Nitrobenzoate

- Molecular Formula : C₁₀H₇BrN₂O₄ ().

- Molecular Weight : 315.08 g/mol.

- Key Differences: The nitro group (NO₂) replaces the formyl (CHO), introducing stronger electron-withdrawing effects. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions. Thermal Stability: Nitro derivatives typically exhibit higher thermal stability but pose explosion risks under extreme conditions. Applications: Nitro-substituted benzoates are common in agrochemicals and explosives, whereas formyl-substituted analogs may prioritize use in fine chemical synthesis .

Research Findings and Data Gaps

- Synthetic Challenges: The bromo and cyano groups in these compounds complicate purification due to their polar nature. Ethyl esters may require chromatography for isolation.

- Thermal Data : Melting/boiling points for the ethyl formyl derivative remain uncharacterized in the provided evidence; these values could be extrapolated from nitro or methyl analogs.

Biological Activity

Ethyl 3-bromo-5-cyano-4-formylbenzoate is an organic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom, a cyano group, and a formyl group attached to a benzoate framework. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can participate in nucleophilic substitutions, while the cyano and formyl groups can undergo reductions and oxidations. These reactions can lead to the formation of biologically active derivatives that may inhibit specific enzymes or modulate signaling pathways within cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the minimum inhibitory concentration (MIC) method. The compound showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 32 to 128 µg/mL.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced apoptosis in these cells, leading to a decrease in cell viability. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | High | Unique bromine and cyano positioning |

| Ethyl 2-bromo-5-cyano-3-formylbenzoate | Low | Moderate | Different substitution pattern |

| Ethyl 5-bromo-3-cyano-2-formylbenzoate | High | Low | Higher reactivity due to different functional groups |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations (above 50 µM), confirming its role as an apoptosis inducer .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-bromo-5-cyano-4-formylbenzoate, considering its sensitive functional groups?

Methodological Answer: Synthesis typically involves multi-step reactions, including sequential functionalization of the benzene ring. Key steps may involve:

- Electrophilic substitution to introduce bromine and formyl groups, followed by cyanation via nucleophilic addition.

- Use of protecting groups (e.g., acetals for the formyl group) to prevent undesired side reactions during bromination or esterification .

- Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates and enhance reaction efficiency .

- Continuous flow reactors to improve yield and purity by controlling reaction parameters (temperature, residence time) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester linkage integrity. The formyl proton (~9-10 ppm) and cyano group (absence of protons) are key markers .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O and formyl C=O) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHBrNO, MW 282.09 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Computational Workflow :

Optimize the geometry using hybrid functionals (e.g., B3LYP) with a basis set (e.g., 6-31G*) .

Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom and formyl group are likely reactive due to electron-withdrawing effects .

Simulate reaction pathways (e.g., Suzuki coupling) by modeling transition states and activation energies.

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Br with Cl or altering cyano/formyl positions) and test against biological targets .

- In Vitro Assays : Use kinase inhibition or antimicrobial assays under standardized conditions (e.g., IC measurements) to isolate confounding factors .

- Molecular Docking : Map the compound’s binding mode to target proteins (e.g., kinases) and compare with analogs to explain divergent activities .

Q. How does the presence of multiple electron-withdrawing groups influence the compound’s behavior in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The bromine (σ-withdrawing), cyano (π-withdrawing), and formyl groups deactivate the benzene ring, directing electrophilic attacks to specific positions.

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh)) with bulky ligands to enhance selectivity in Suzuki-Miyaura couplings .

- Reaction Monitoring : Employ LC-MS or in situ IR to track intermediates and adjust conditions (e.g., temperature, base) in real time .

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor, given its electron-withdrawing groups?

Methodological Answer:

- Target Selection : Prioritize kinases known to interact with electron-deficient aromatic scaffolds (e.g., EGFR or VEGFR).

- Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities .

- Cellular Validation : Test in cancer cell lines with overexpression of target kinases, monitoring apoptosis via flow cytometry .

Data Scarcity and Optimization

Q. How can researchers address the limited literature on this compound?

Methodological Answer:

- Analog-Based Extrapolation : Use data from structurally similar compounds (e.g., Ethyl 4-bromo-2-cyano-5-methylbenzoate) to infer reactivity or biological activity .

- High-Throughput Screening : Test the compound in diverse reaction conditions or biological assays to generate preliminary datasets .

- Collaborative Databases : Contribute results to platforms like PubChem to build a community knowledge base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.